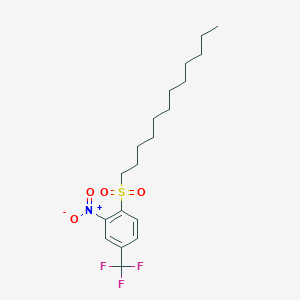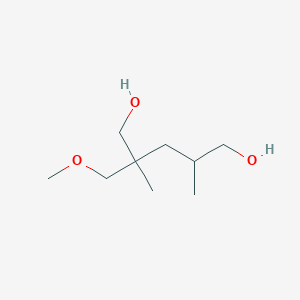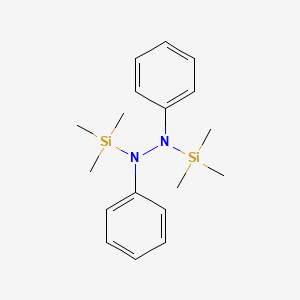
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine is an organosilicon compound that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry. This compound features two trimethylsilyl groups and two phenyl groups attached to a hydrazine core, making it a versatile molecule for synthetic and functionalization studies.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine can be synthesized through several methods. One common approach involves the reaction of 1,2-diphenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry can be applied. Large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and can be used in the study of silicon-based π-electron systems.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and can be selectively removed or substituted, allowing for the introduction of different functional groups. This versatility makes it a valuable intermediate in synthetic chemistry.
類似化合物との比較
Similar Compounds
1,2-Bis(trimethylsilyl)benzene: Similar in structure but lacks the hydrazine core.
1,2-Bis(trimethylsilyl)ethane: Another related compound with different reactivity due to the absence of phenyl groups.
1,2-Bis(trimethylsilyl)-1,2-disilacyclohexene: Features a silicon-silicon double bond, offering unique electronic properties.
Uniqueness
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine is unique due to its combination of trimethylsilyl and phenyl groups attached to a hydrazine core. This structure provides a balance of steric protection and reactivity, making it a versatile compound for various synthetic applications.
特性
CAS番号 |
5994-95-6 |
|---|---|
分子式 |
C18H28N2Si2 |
分子量 |
328.6 g/mol |
IUPAC名 |
1,2-diphenyl-1,2-bis(trimethylsilyl)hydrazine |
InChI |
InChI=1S/C18H28N2Si2/c1-21(2,3)19(17-13-9-7-10-14-17)20(22(4,5)6)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChIキー |
KZVGBFZABXRJFE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N(C1=CC=CC=C1)N(C2=CC=CC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


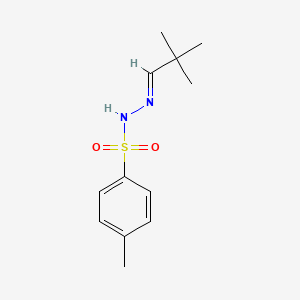
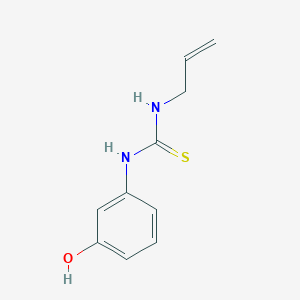


![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B11956464.png)
![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956469.png)

